molecular formula C11H14O3 B12997246 2-(4-Methoxy-3-methylphenyl)propanoic acid

2-(4-Methoxy-3-methylphenyl)propanoic acid

Cat. No.: B12997246
M. Wt: 194.23 g/mol
InChI Key: UUBCUMDLGSGJAY-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of propanoic acid, featuring a methoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the Friedel-Crafts acylation of 4-methoxy-3-methylbenzene with propanoic anhydride, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the methoxy group.

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but with different positioning of the methoxy group.

    2-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the methyl group.

Uniqueness

2-(4-Methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O3/c1-7-6-9(8(2)11(12)13)4-5-10(7)14-3/h4-6,8H,1-3H3,(H,12,13)

InChI Key

UUBCUMDLGSGJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C(=O)O)OC

Origin of Product

United States

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